molecular formula C9H13BrClN B1382629 [2-(2-Bromophenyl)ethyl](methyl)amine hydrochloride CAS No. 1067237-68-6

[2-(2-Bromophenyl)ethyl](methyl)amine hydrochloride

Cat. No.: B1382629
CAS No.: 1067237-68-6
M. Wt: 250.56 g/mol
InChI Key: IBURWEBFFVLKFV-UHFFFAOYSA-N
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Description

“2-(2-Bromophenyl)ethylamine hydrochloride” is a chemical compound with the CAS Number: 1067237-68-6 . It has a molecular weight of 250.57 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(2-bromophenyl)-N-methylethan-1-amine hydrochloride . The InChI code is 1S/C9H12BrN.ClH/c1-11-7-6-8-4-2-3-5-9(8)10;/h2-5,11H,6-7H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 250.57 .

Scientific Research Applications

  • Chitosan Hydrogels for Drug Delivery : Tris(2-(2-formylphenoxy)ethyl)amine, related to 2-(2-Bromophenyl)ethylamine hydrochloride, has been utilized in the synthesis of chitosan hydrogels. These hydrogels show pH and temperature-responsive swelling ratios, making them suitable for targeted drug delivery, improving bioavailability, and systemic drug solubilization (Karimi et al., 2018).

  • Controlling Genotoxins in Amine Hydrochloride Salts Preparation : Research on the preparation of hydrochloride salts of tertiary amines, similar to 2-(2-Bromophenyl)ethylamine hydrochloride, has been conducted to control the genotoxins ethyl chloride and methyl chloride. This study is significant for ensuring safety and purity in pharmaceutical processes (Yang et al., 2009).

  • Polymer Surface Modification : Decylamine hydrochloride, a compound related to 2-(2-Bromophenyl)ethylamine hydrochloride, has been used for introducing amine groups on poly(ethylene) surfaces. This modification has implications in enhancing the reactivity and functionality of polymer surfaces for various applications (Terlingen et al., 1993).

  • Polymer Solar Cells : A derivative of 2-(2-Bromophenyl)ethylamine hydrochloride, specifically [6,6]-phenyl-C₆₁-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester, has been used as an acceptor and cathode interfacial material in polymer solar cells. This illustrates the potential of such compounds in enhancing the efficiency of organic solar cells (Lv et al., 2014).

  • Radical Cyclisation Reactions in Synthesis : The 2-(2-Bromophenyl)ethyl group has been used in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This demonstrates the compound's utility in complex organic synthesis (Allin et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-(2-bromophenyl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.ClH/c1-11-7-6-8-4-2-3-5-9(8)10;/h2-5,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBURWEBFFVLKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=C1Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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